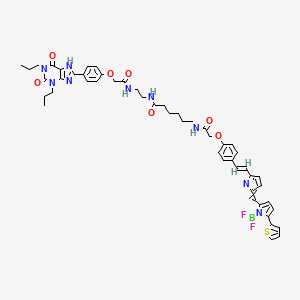![molecular formula C17H16ClFN4OS B10771115 N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771115.png)
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide is a compound with significant interest in both scientific research and industrial applications. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide typically involves a multi-step process:
Formation of the thiazine ring: : This might involve cyclization reactions using appropriate starting materials like amino acids and thioureas.
Introduction of the fluorophenyl group: : This step often requires aromatic substitution reactions under controlled conditions to ensure the correct placement of the fluorine atom.
Coupling with the pyridine carboxamide: : This final step might involve amide bond formation using coupling reagents such as carbodiimides or via direct condensation.
Industrial Production Methods
On an industrial scale, the production methods are optimized for yield and purity. High-pressure reactors and continuous flow systems may be employed to ensure consistent quality and scalability. Green chemistry principles are also integrated to minimize waste and enhance sustainability.
化学反应分析
Types of Reactions
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide can undergo several types of chemical reactions:
Oxidation: : It can be oxidized to introduce new functional groups or modify its properties.
Reduction: : Reduction reactions can be used to remove specific functional groups or adjust the compound's electronic characteristics.
Substitution: : This compound may participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide, are used to induce oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride, facilitate reduction reactions.
Substitution reactions: : Might involve reagents like halogens or alkylating agents under both acidic and basic conditions.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deaminated product.
科学研究应用
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide has a wide array of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.
Industry: : Utilized in the development of new materials and catalysts.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets within cells:
Molecular Targets: : These might include enzymes, receptors, or DNA.
Pathways Involved: : It could modulate signaling pathways, inhibit enzyme activity, or interact with genetic material to exert its effects.
相似化合物的比较
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide stands out from similar compounds due to its specific fluorinated and thiazine structure. Similar compounds might include other thiazine derivatives or pyridine carboxamides, but the unique combination of functional groups in this molecule provides it with distinct chemical and biological properties.
属性
分子式 |
C17H16ClFN4OS |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClFN4OS/c1-17(6-7-25-16(20)23-17)12-8-11(3-4-13(12)19)22-15(24)14-5-2-10(18)9-21-14/h2-5,8-9H,6-7H2,1H3,(H2,20,23)(H,22,24)/t17-/m0/s1 |
InChI 键 |
VVZZZUNCWSTIOI-KRWDZBQOSA-N |
手性 SMILES |
C[C@]1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F |
规范 SMILES |
CC1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
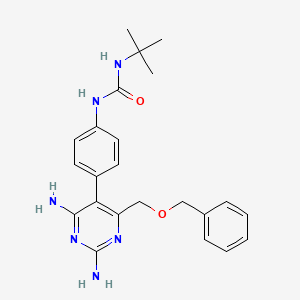
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
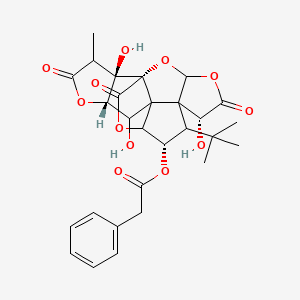
![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
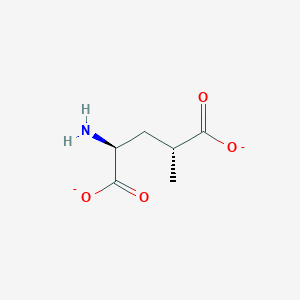
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

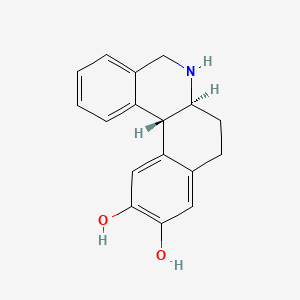
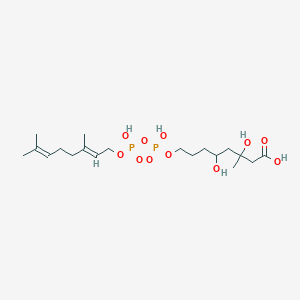
![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
